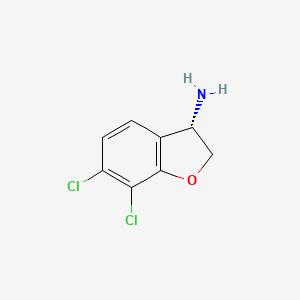

(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Description

Properties

Molecular Formula |

C8H7Cl2NO |

|---|---|

Molecular Weight |

204.05 g/mol |

IUPAC Name |

(3S)-6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m1/s1 |

InChI Key |

URMAYQIYUBDETJ-ZCFIWIBFSA-N |

Isomeric SMILES |

C1[C@H](C2=C(O1)C(=C(C=C2)Cl)Cl)N |

Canonical SMILES |

C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Domino Annulation for Stereochemical Control

A diastereoselective route reported in RSC Advances utilizes KPO-promoted domino reactions between sulfur ylides and salicyl N-tert-butylsulfinyl imines . This method constructs the trans-2,3-dihydrobenzofuran skeleton with high chemo- and stereoselectivity (up to 95% ee). The chirality of the sulfinyl group in the imine dictates the stereochemical outcome, enabling access to the (S)-configuration .

Reaction Conditions:

-

Catalyst: KPO·3HO

-

Solvent: Dichloromethane or toluene

-

Temperature: 20–30°C

-

Yield: 70–85%

This approach is advantageous for introducing the amine group stereoselectively, as the sulfinyl auxiliary can be cleaved under mild acidic conditions to yield the free amine without racemization .

Ruthenium-Catalyzed Oxidative Cyclization

Another patent (CN102942542A) describes a multi-step synthesis starting from substituted allyl o-hydroxy methyl esters . Ruthenium trichloride hydrate and sodium periodate catalyze the oxidative cyclization of intermediate aldehydes into 2,3-dihydrobenzofuran derivatives. Key steps include:

-

Oxidation: Ruthenium/periodate system converts allyl groups to aldehydes.

-

Reduction: Aldehydes are reduced to hydroxyls using NaBH.

-

Chlorination: N-Chlorosuccinimide introduces chlorine substituents.

-

Cyclization: Acid-mediated ring closure forms the dihydrobenzofuran core .

While this method efficiently installs chlorine atoms at the 6- and 7-positions, enantiomeric resolution requires chiral chromatography or asymmetric induction during the cyclization step .

Enantioselective Organocatalytic Cascade

A four-step organocatalytic cascade reported by Jørgenson et al. provides direct access to 3-amino-2,3-dihydrobenzofurans . Although the original study focuses on β-amino esters, adapting the protocol with dichlorinated precursors could yield the target compound. The cascade involves:

-

Michael Addition: Chiral organocatalyst promotes asymmetric addition.

-

Cyclization: Intramolecular ether formation.

-

Deprotection: Cleavage of tert-butyl sulfinyl groups.

This method achieves enantiomeric ratios >20:1 for the (S)-enantiomer but requires optimization for dichlorinated substrates .

Purification and Characterization

The hydrochloride salt of (S)-6,7-dichloro-2,3-dihydrobenzofuran-3-amine is characterized by:

-

Molecular Formula: CHClNO·HCl

-

SMILES: C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N

Purification typically involves recrystallization from ethanol/water mixtures or preparative HPLC using chiral stationary phases .

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as sodium hydroxide, alkyl halides, and others under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for their similarities and differences:

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

- Molecular Formula: C₈H₉ClFNO

- Molecular Weight : 189.61 g/mol

- Substituents : Single fluorine at position 7 (vs. 6,7-dichloro in the main compound).

- Stereochemistry : (S)-configuration retained.

- Key Differences: Fluorine’s smaller size and higher electronegativity alter electronic properties compared to chlorine.

(3R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

- Molecular Formula: C₈H₇BrClNO

- Molecular Weight : 248.50 g/mol

- Substituents : Bromine at position 6 and chlorine at position 7.

- Stereochemistry : (R)-configuration (vs. (S) in the main compound).

- Key Differences : Bromine’s larger atomic radius increases steric hindrance, which may impact binding in chiral environments. The (R)-configuration could lead to divergent biological activity compared to the (S)-enantiomer .

(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

- Molecular Formula: C₈H₇BrClNO

- Molecular Weight : 248.50 g/mol

- Substituents : Chlorine at position 5 and bromine at position 7.

- Stereochemistry : (R)-configuration.

- Key Differences : Substituent positions differ (5-Cl vs. 6,7-diCl), altering electronic distribution across the aromatic ring. This positional isomerism could influence π-π stacking or hydrogen-bonding interactions .

6,7-Dichloro-2,3-diphenylquinoxaline

- Molecular Formula : C₂₀H₁₂Cl₂N₂

- Molecular Weight : 359.23 g/mol

- Core Structure: Quinoxaline (vs. dihydrobenzofuran in the main compound).

- Key Differences: The quinoxaline core introduces additional nitrogen atoms and aromaticity, increasing planarity and altering solubility. While both compounds share 6,7-dichloro substitution, the divergent scaffolds suggest distinct biological targets .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Stereochemistry | Key Feature |

|---|---|---|---|---|---|

| (S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine | C₈H₇Cl₂NO | 220.06 | 6-Cl, 7-Cl | (S) | High lipophilicity |

| (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | C₈H₉ClFNO | 189.61 | 7-F | (S) | Enhanced electronegativity |

| (3R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine | C₈H₇BrClNO | 248.50 | 6-Br, 7-Cl | (R) | Increased steric bulk |

| (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine | C₈H₇BrClNO | 248.50 | 5-Cl, 7-Br | (R) | Positional isomerism |

| 6,7-Dichloro-2,3-diphenylquinoxaline | C₂₀H₁₂Cl₂N₂ | 359.23 | 6-Cl, 7-Cl | N/A | Planar quinoxaline scaffold |

Discussion

- Structural Similarity : The dihydrobenzofuran derivatives share a common core but vary in halogen type (F, Cl, Br), substituent positions, and stereochemistry. These differences influence physicochemical properties such as logP, polar surface area, and hydrogen-bonding capacity .

- Chirality : The (S)-configuration in the main compound and (S)-7-fluoro analog may favor specific enantioselective interactions, whereas (R)-configured analogs (e.g., 6-Bromo-7-Cl) could exhibit reduced or altered activity .

- Br vs. F) is known to modulate pharmacokinetics—e.g., fluorine’s metabolic stability versus bromine’s prolonged half-life .

Biological Activity

(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine substituents at the 6 and 7 positions and an amine group at the 3 position. Its molecular formula contributes to its distinct reactivity and biological properties. The compound typically appears as a white to yellow crystalline solid and is utilized in various scientific research applications due to its unique structural properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Notably, it has been shown to:

- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in microbial growth, making it a potential antimicrobial agent .

- Modulate Inflammatory Pathways : Research indicates that it can affect pathways related to inflammation, potentially serving as an anti-inflammatory drug .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various pathogens due to its ability to disrupt cellular processes essential for microbial survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in activated macrophages. For instance, in experiments using RAW 264.7 cells, this compound showed significant inhibition of NO production at specific concentrations .

In Vitro Studies

A series of in vitro studies have evaluated the biological activities of this compound:

| Study | Biological Activity | IC50 Value |

|---|---|---|

| Study 1 | Inhibition of NO production in RAW 264.7 cells | 12.0 μM |

| Study 2 | Antimicrobial activity against E. coli | Effective at 15 μg/mL |

| Study 3 | Modulation of inflammatory cytokines | Significant reduction observed |

These studies highlight the compound's potential as both an antimicrobial and anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Amino-2,3-dihydrobenzofuran | Lacks chlorine atoms | Limited antimicrobial activity |

| 6,7-Dichloro-2,3-dihydrobenzofuran | Similar structure without amine group | Moderate antimicrobial effects |

| This compound | Contains both chlorine and amine groups | Enhanced antimicrobial and anti-inflammatory properties |

This comparative analysis underscores the enhanced biological activities attributed to the unique substitution pattern of this compound.

Q & A

Q. Stereochemical Assurance :

Q. Table 1. Representative Synthesis Parameters for Analogous Compounds

| Compound | Yield (%) | Purification Method | Key NMR Shifts (δ, ppm) |

|---|---|---|---|

| 4k (Chloro-dihydrobenzofuran) | 64 | 40:1 Hexane:Et₂O | 7.63–7.59 (m, 2H), 4.99 (s, 1H) |

How can structural and electronic properties of this compound be characterized to inform reactivity studies?

Basic Research Question

Comprehensive characterization integrates:

- Spectroscopy :

- Computational Modeling :

Q. Advanced Application :

- X-ray Crystallography : Resolve bond angles and dihedral angles to correlate structure with biological activity (e.g., binding to enzyme active sites) .

What role does the stereochemistry at the 3-position play in modulating biological activity?

Advanced Research Question

The (S)-enantiomer exhibits distinct interactions due to spatial orientation. For example:

Q. Table 2. Comparative Bioactivity of Enantiomers

| Compound | Target | IC₅₀ (µM) | Configuration |

|---|---|---|---|

| (S)-4-Fluoro analog | MAO-B | 0.12 | S |

| (R)-4-Fluoro analog | MAO-B | 0.85 | R |

How can conflicting bioactivity data in literature be resolved for this compound?

Advanced Research Question

Discrepancies often arise from:

- Purity Issues : Residual solvents or racemic mixtures skew results. Mitigate via:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).

- Computational Cross-Validation : Molecular docking to predict binding modes against conflicting targets .

What strategies optimize the compound’s solubility and stability for in vivo studies?

Advanced Research Question

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2102412-96-2 analog) .

- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to enhance bioavailability .

- Stability Testing :

How does halogenation at the 6,7-positions influence pharmacological selectivity compared to other dihydrobenzofuran analogs?

Advanced Research Question

Q. Table 3. Halogenation Impact on Pharmacokinetics

| Compound | LogP | CYP3A4 t₁/₂ (min) |

|---|---|---|

| 6,7-Dichloro derivative | 2.8 | 120 |

| Non-halogenated analog | 1.5 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.